molecular formula C14H19NO2 B15080712 N-(benzyloxy)cyclohexanecarboxamide CAS No. 172847-66-4

N-(benzyloxy)cyclohexanecarboxamide

Cat. No.: B15080712
CAS No.: 172847-66-4
M. Wt: 233.31 g/mol
InChI Key: OKFYBNPULQFGII-UHFFFAOYSA-N
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Description

N-(benzyloxy)cyclohexanecarboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a benzyloxy group attached to the nitrogen atom of the cyclohexanecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzyloxy)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with benzyl alcohol in the presence of a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like chloroform at room temperature. The resulting product is then purified through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclohexanecarboxamide derivatives.

Scientific Research Applications

N-(benzyloxy)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzyloxy)cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: Lacks the benzyloxy group, making it less lipophilic and potentially less effective in crossing biological membranes.

    N-benzylcyclohexanecarboxamide: Similar structure but with a direct benzyl group instead of a benzyloxy group, which may affect its reactivity and biological activity.

    N-(4-methoxybenzyl)cyclohexanecarboxamide: Contains a methoxy group, which can influence its electronic properties and reactivity.

Uniqueness

N-(benzyloxy)cyclohexanecarboxamide is unique due to the presence of the benzyloxy group, which imparts specific electronic and steric properties. This can enhance its interactions with biological targets and improve its solubility in organic solvents, making it a valuable compound for various applications.

Properties

CAS No.

172847-66-4

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-phenylmethoxycyclohexanecarboxamide

InChI

InChI=1S/C14H19NO2/c16-14(13-9-5-2-6-10-13)15-17-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16)

InChI Key

OKFYBNPULQFGII-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NOCC2=CC=CC=C2

Origin of Product

United States

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